molecular formula C18H29NO B1324159 2-Tridecanoylpyridine CAS No. 242458-31-7

2-Tridecanoylpyridine

Cat. No.: B1324159
CAS No.: 242458-31-7
M. Wt: 275.4 g/mol
InChI Key: WULLBZVBTURUNX-UHFFFAOYSA-N
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Description

2-Tridecanoylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a tridecanoyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecanoylpyridine can be synthesized through the reaction of 2-cyanopyridine with dodecylmagnesium bromide. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecanoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Tridecanoylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Tridecanoylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Tridecanoylpyridine is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in the formulation of surfactants or in drug delivery systems .

Properties

IUPAC Name

1-pyridin-2-yltridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLBZVBTURUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641986
Record name 1-(Pyridin-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242458-31-7
Record name 1-(Pyridin-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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